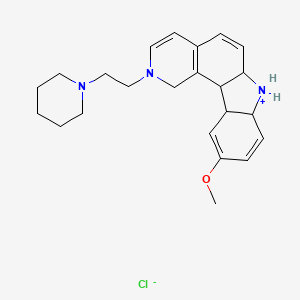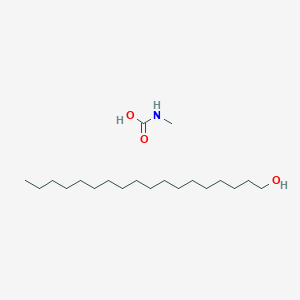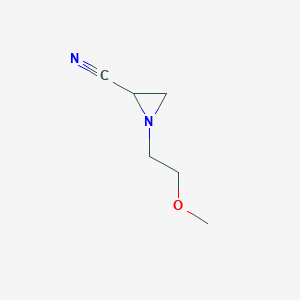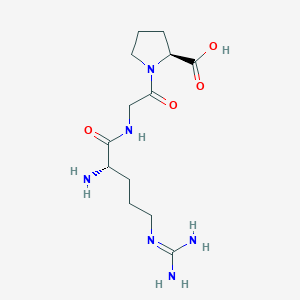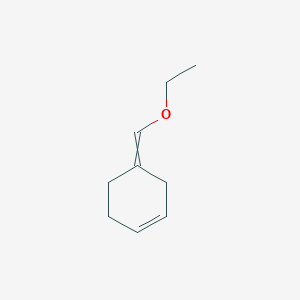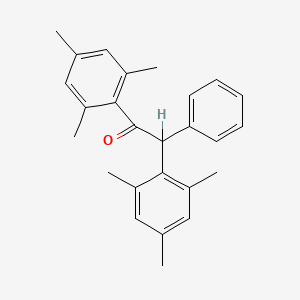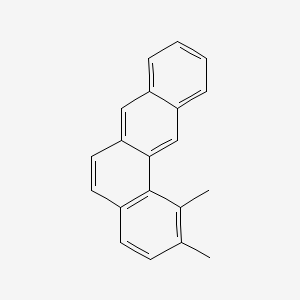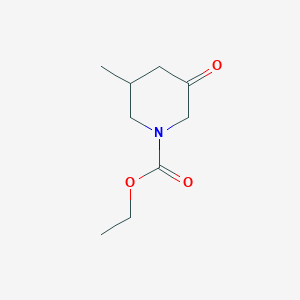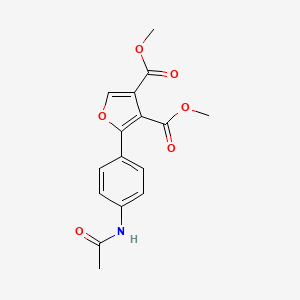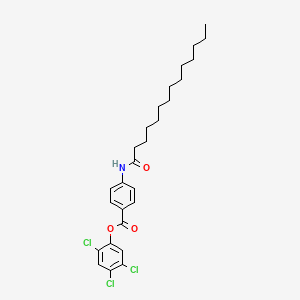
2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate is an organic compound with the molecular formula C27H34Cl3NO3. This compound is a derivative of benzoic acid and is characterized by the presence of a trichlorophenyl group and a tetradecanoylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate typically involves the esterification of 2,4,5-trichlorophenol with 4-(tetradecanoylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichlorophenyl group may interact with hydrophobic pockets in proteins, while the tetradecanoylamino group can enhance membrane permeability .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenol: A precursor in the synthesis of 2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate, used as a fungicide and herbicide.
2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
Uniqueness
This compound is unique due to its combination of a trichlorophenyl group and a long-chain tetradecanoylamino group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
79565-14-3 |
|---|---|
Molecular Formula |
C27H34Cl3NO3 |
Molecular Weight |
526.9 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) 4-(tetradecanoylamino)benzoate |
InChI |
InChI=1S/C27H34Cl3NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-26(32)31-21-16-14-20(15-17-21)27(33)34-25-19-23(29)22(28)18-24(25)30/h14-19H,2-13H2,1H3,(H,31,32) |
InChI Key |
MPHRKUHLSJAABL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


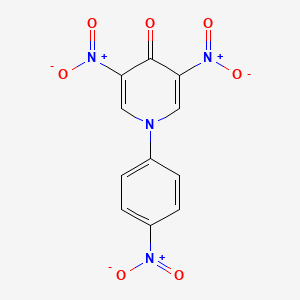
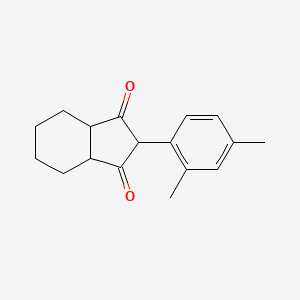
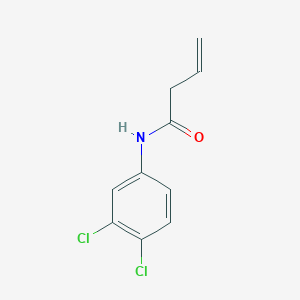
![2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-](/img/structure/B14434645.png)
![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)
